molecular formula C7H11N3O3 B10886710 5-[(2-hydroxyethyl)(methyl)amino]pyrimidine-2,4(1H,3H)-dione

5-[(2-hydroxyethyl)(methyl)amino]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B10886710
M. Wt: 185.18 g/mol
InChI Key: GPZJYRFPZUZBFK-UHFFFAOYSA-N
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Description

5-[(2-HYDROXYETHYL)(METHYL)AMINO]-2,4(1H,3H)-PYRIMIDINEDIONE, also known as 5-(2-hydroxyethyl)-6-methyl-2-aminouracil, is a pyrimidine derivative with the molecular formula C9H15N3O4. This compound is notable for its unique structure, which includes both hydroxyethyl and methylamino groups attached to a pyrimidinedione core. It has applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(2-HYDROXYETHYL)(METHYL)AMINO]-2,4(1H,3H)-PYRIMIDINEDIONE typically involves the reaction of 2-amino-4,6-dihydroxypyrimidine with ethylene oxide and methylamine. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The process can be summarized as follows:

    Starting Materials: 2-amino-4,6-dihydroxypyrimidine, ethylene oxide, and methylamine.

    Reaction Conditions: The reaction is conducted in an aqueous medium at a temperature of 50-60°C.

    Product Isolation: The product is isolated by filtration and purified through recrystallization.

Industrial Production Methods

In an industrial setting, the production of 5-[(2-HYDROXYETHYL)(METHYL)AMINO]-2,4(1H,3H)-PYRIMIDINEDIONE involves large-scale reactors and continuous flow processes to enhance yield and efficiency. The reaction parameters, such as temperature, pressure, and reactant concentrations, are optimized to maximize the production rate and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

5-[(2-HYDROXYETHYL)(METHYL)AMINO]-2,4(1H,3H)-PYRIMIDINEDIONE undergoes various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carboxylic acid derivative.

    Reduction: The compound can be reduced to form a dihydropyrimidine derivative.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles such as alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products

    Oxidation: Carboxylic acid derivatives.

    Reduction: Dihydropyrimidine derivatives.

    Substitution: Various substituted pyrimidinedione derivatives.

Scientific Research Applications

5-[(2-HYDROXYETHYL)(METHYL)AMINO]-2,4(1H,3H)-PYRIMIDINEDIONE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential role in biochemical pathways and enzyme interactions.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 5-[(2-HYDROXYETHYL)(METHYL)AMINO]-2,4(1H,3H)-PYRIMIDINEDIONE involves its interaction with specific molecular targets and pathways. The hydroxyethyl and methylamino groups play a crucial role in its binding affinity and specificity. The compound can inhibit or activate enzymes by mimicking natural substrates or cofactors, thereby modulating biochemical reactions.

Comparison with Similar Compounds

Similar Compounds

  • 2-amino-5-(2-hydroxyethyl)-6-methylpyrimidin-4(3H)-one
  • 2-methyl-5-hydroxyethylaminophenol
  • 5-(2-hydroxyethyl)amino-2-methylphenol

Uniqueness

5-[(2-HYDROXYETHYL)(METHYL)AMINO]-2,4(1H,3H)-PYRIMIDINEDIONE is unique due to its dual functional groups (hydroxyethyl and methylamino) attached to the pyrimidinedione core. This structural feature imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C7H11N3O3

Molecular Weight

185.18 g/mol

IUPAC Name

5-[2-hydroxyethyl(methyl)amino]-1H-pyrimidine-2,4-dione

InChI

InChI=1S/C7H11N3O3/c1-10(2-3-11)5-4-8-7(13)9-6(5)12/h4,11H,2-3H2,1H3,(H2,8,9,12,13)

InChI Key

GPZJYRFPZUZBFK-UHFFFAOYSA-N

Canonical SMILES

CN(CCO)C1=CNC(=O)NC1=O

Origin of Product

United States

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